2-chloro-N-(2-methyl-1-phenoxypropan-2-yl)acetamide
Description
2-chloro-N-(2-methyl-1-phenoxypropan-2-yl)acetamide is an organic compound with the molecular formula C13H18ClNO It is a derivative of acetamide, characterized by the presence of a chloro group, a phenoxy group, and a methyl group attached to the acetamide backbone
Properties
IUPAC Name |
2-chloro-N-(2-methyl-1-phenoxypropan-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c1-12(2,14-11(15)8-13)9-16-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZBWAPCEPHMRCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COC1=CC=CC=C1)NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-methyl-1-phenoxypropan-2-yl)acetamide typically involves the reaction of 2-chloroacetamide with 2-methyl-1-phenoxypropan-2-amine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, can optimize the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-methyl-1-phenoxypropan-2-yl)acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted acetamides.
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amine or alcohol derivatives.
Scientific Research Applications
2-chloro-N-(2-methyl-1-phenoxypropan-2-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory or analgesic properties.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Industrial Applications: It is used in the development of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-methyl-1-phenoxypropan-2-yl)acetamide involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, leading to the formation of active intermediates. These intermediates can interact with biological macromolecules, such as enzymes or receptors, to exert their effects. The phenoxy group may enhance the compound’s binding affinity to its targets, contributing to its overall activity.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-methyl-N-(2-methyl-1-phenylpropan-2-yl)acetamide: Similar structure but with a methyl group instead of a phenoxy group.
2-chloro-N-(2-methyl-1-phenoxyethyl)acetamide: Similar structure but with an ethyl group instead of a propan-2-yl group.
Uniqueness
2-chloro-N-(2-methyl-1-phenoxypropan-2-yl)acetamide is unique due to the presence of both a phenoxy group and a chloro group, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound in medicinal and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
